OptoBI-1
Overview
Description
OptoBI-1 is a photoswitchable agonist for transient receptor potential canonical channels, specifically targeting the TRPC3, TRPC6, and TRPC7 subtypes. This compound is designed to exert precise, light-mediated control over TRPC3 activity and the associated cellular calcium signaling. This compound is a novel photopharmacological tool that enables manipulation of TRPC3 channels by light, independent of lipid metabolism, and with higher temporal precision than lipid photopharmacology .
Scientific Research Applications
OptoBI-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Neuroscience: This compound enables high-precision, temporal control of TRPC3-linked cell functions such as neuronal firing and endothelial calcium transients. This allows researchers to study the role of TRPC3 channels in neuronal signaling and brain function.
Cardiovascular Research: TRPC channels are highly expressed in cardiovascular tissues, and this compound allows for precise pharmacological control over their activity. This can be used to study the role of TRPC channels in cardiovascular diseases and develop novel therapies.
Immunology: This compound has been used to study the role of TRPC channels in immune cell signaling, particularly in mast cells. This can help researchers understand the mechanisms of immune responses and develop new therapeutic strategies.
Synthetic Biology: The precise control of TRPC channels by this compound can be used in synthetic biology applications to create light-mediated computer-cell/tissue interfaces.
Preparation Methods
OptoBI-1 is synthesized using the azobenzene photoswitch moiety, which is modified from GSK1702934A to generate light-controlled TRPC agonists . The synthetic route involves the incorporation of the azobenzene photoswitch into the molecular structure of GSK1702934A, resulting in a light-sensitive molecule that allows efficient, light-mediated control over TRPC3 activity . The preparation method includes the following steps:
Synthesis of the azobenzene photoswitch moiety: This involves the preparation of the azobenzene compound through a series of chemical reactions, including diazotization and coupling reactions.
Modification of GSK1702934A: The azobenzene photoswitch is then incorporated into the molecular structure of GSK1702934A through a series of chemical reactions, resulting in the formation of this compound.
Chemical Reactions Analysis
OptoBI-1 undergoes photoisomerization reactions, where the compound switches between its trans and cis conformations upon exposure to specific wavelengths of light . The cis isomerization of this compound is triggered by exposure to 365 nm light, and subsequent reversal to the trans conformation is achieved with 430 nm light . This cycling between ultraviolet and blue light allows for precise temporal control of TRPC3 activity and the associated cellular calcium signaling .
Mechanism of Action
OptoBI-1 exerts its effects through the photoisomerization of its azobenzene photoswitch moiety, which allows for light-mediated control of TRPC3 activity . The compound switches between its trans and cis conformations upon exposure to specific wavelengths of light, resulting in the activation or inhibition of TRPC3 channels . This leads to changes in cellular calcium signaling, which can affect various cellular functions such as neuronal firing and endothelial calcium transients . The molecular targets of this compound are the TRPC3, TRPC6, and TRPC7 channels, and the pathways involved include calcium signaling and downstream signaling pathways .
Comparison with Similar Compounds
OptoBI-1 is unique in its ability to provide precise, light-mediated control over TRPC3 activity, independent of lipid metabolism . Similar compounds include other photoswitchable TRPC agonists such as OptoBI-2 and OptoPI, which also feature efficient trans-cis-trans light-triggered photoisomerization . this compound is distinguished by its higher temporal precision and selectivity for TRPC3 channels . Other similar compounds include GSK1702934A, which is the precursor to this compound and lacks the photoswitchable properties .
Properties
Molecular Formula |
C32H37N5O2 |
---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
3-[1-[4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C32H37N5O2/c1-2-3-7-24-12-16-26(17-13-24)34-35-27-18-14-25(15-19-27)8-6-11-31(38)36-22-20-28(21-23-36)37-30-10-5-4-9-29(30)33-32(37)39/h4-5,9-10,12-19,28H,2-3,6-8,11,20-23H2,1H3,(H,33,39) |
InChI Key |
LUASQYYRQCWOMA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OptoBI-1; OptoBI 1; OptoBI1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.